molecular formula C26H26N4O2S B243662 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea

Cat. No. B243662
M. Wt: 458.6 g/mol
InChI Key: VTNRGQVPMOJIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea, commonly known as BMT-046088, is a novel compound with potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

BMT-046088 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. BMT-046088 has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The exact mechanism of action of BMT-046088 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. BMT-046088 has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
BMT-046088 has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. BMT-046088 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to have anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

BMT-046088 has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high purity. It has also been shown to have low toxicity in vivo. However, there are some limitations to using BMT-046088 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.

Future Directions

There are several future directions for the research on BMT-046088. One potential application is in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to elucidate its mechanism of action. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its safety and efficacy in these conditions. Additionally, more research is needed to determine the potential side effects of BMT-046088 and to develop strategies to minimize them.

Synthesis Methods

BMT-046088 can be synthesized by the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 4-methylbenzoyl isothiocyanate in the presence of a base. The reaction yields BMT-046088 as a white crystalline solid with a high purity.

properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

N-[[4-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C26H26N4O2S/c1-19-7-9-20(10-8-19)24(31)28-26(33)27-22-11-13-23(14-12-22)29-15-17-30(18-16-29)25(32)21-5-3-2-4-6-21/h2-14H,15-18H2,1H3,(H2,27,28,31,33)

InChI Key

VTNRGQVPMOJIRU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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